

Application Notes: (2-Methyl-2-propenyl)succinic Anhydride in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methyl-2-propenyl)succinic Anhydride

Cat. No.: B097434

[Get Quote](#)

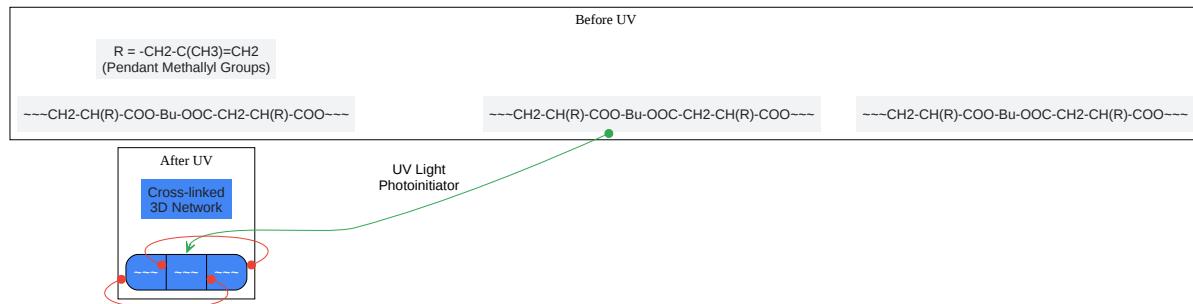
Introduction

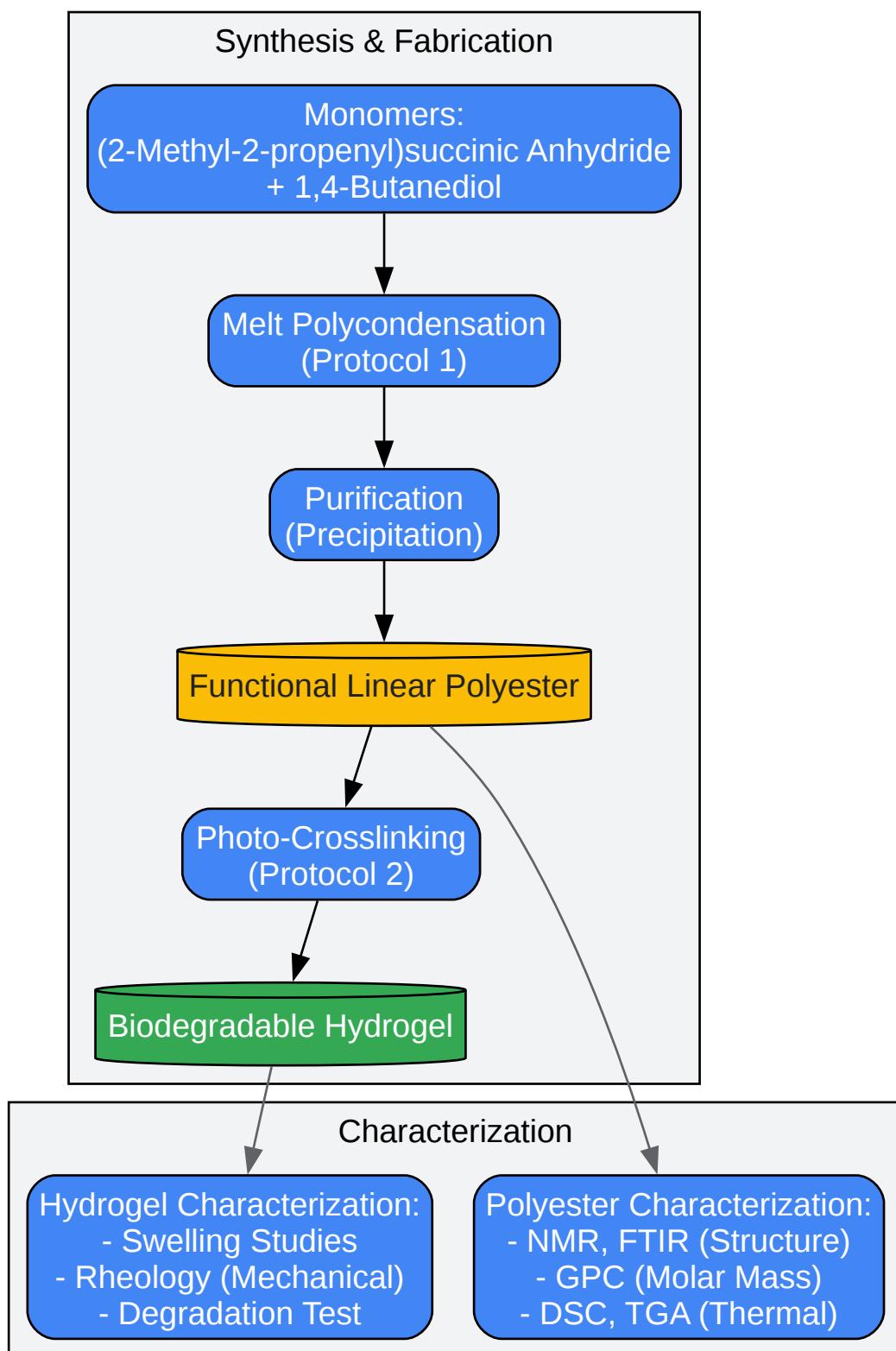
(2-Methyl-2-propenyl)succinic anhydride is a functionalized monomer poised for the development of advanced biodegradable polymers. Its structure combines a cyclic anhydride, suitable for ring-opening polymerization to form a polyester backbone, with a pendant methallyl (2-methyl-2-propenyl) group. This pendant reactive group is the key to creating functional materials. The polyester backbone, rich in ester linkages, ensures the material's biodegradability through hydrolysis.^[1] The methallyl side chains provide sites for post-polymerization modification, most notably for cross-linking, which can be used to create biodegradable hydrogels or thermosets.^{[2][3]}

These resulting cross-linked networks are highly valuable in the biomedical and pharmaceutical fields. For instance, biodegradable hydrogels can be engineered for controlled drug delivery, where the polymer matrix encapsulates a therapeutic agent and releases it as the matrix degrades.^[3] They can also serve as temporary scaffolds in tissue engineering, providing structural support for cell growth and tissue regeneration before being safely resorbed by the body.^[1] The ability to tune properties such as degradation rate, swelling ratio, and mechanical strength by adjusting the cross-link density makes this monomer a versatile building block for tailor-made biomaterials.

Monomer Properties

The fundamental properties of **(2-Methyl-2-propenyl)succinic anhydride** are summarized below.


Property	Value	Reference
CAS Number	18908-20-8	[4]
Synonyms	(β -Methylallyl)succinic Anhydride; 3-(2-methyl-2-propenyl)dihydro-2,5-furandione	[4]
Molecular Formula	C ₈ H ₁₀ O ₃	[4]
Molecular Weight	154.16 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	58 °C	[4]
Boiling Point	137 °C / 9 mmHg	[4]


Experimental Protocols

Protocol 1: Synthesis of Functional Linear Polyester

This protocol details the synthesis of a linear, functional polyester, poly(1,4-butylene-(2-methyl-2-propenyl)succinate), via a two-stage melt polycondensation reaction, a common and effective method for producing high molecular weight polyesters.[5][6]

Reaction Scheme

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biodegradable Natural Hydrogels for Tissue Engineering, Controlled Release, and Soil Remediation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Degradable Bioconjugated Hydrogels with Hyperbranched Multifunctional Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Methyl-2-propenyl)succinic Anhydride | 18908-20-8 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: (2-Methyl-2-propenyl)succinic Anhydride in Biodegradable Polymer Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097434#2-methyl-2-propenyl-succinic-anhydride-in-the-preparation-of-biodegradable-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com